5-[(4-methylphenyl)sulfanyl]-2-phenyl-1H-imidazole-4-carbaldehyde
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Overview
Description
5-[(4-methylphenyl)sulfanyl]-2-phenyl-1H-imidazole-4-carbaldehyde is a heterocyclic compound that features an imidazole ring substituted with a phenyl group, a 4-methylphenylsulfanyl group, and a carbaldehyde group
Mechanism of Action
Target of Action
Similar compounds have been found to target enzymes like dihydrofolate reductase . These enzymes play a crucial role in the synthesis of nucleotides and thus, in DNA replication.
Action Environment
The action, efficacy, and stability of 5-[(4-methylphenyl)sulfanyl]-2-phenyl-1H-imidazole-4-carbaldehyde could be influenced by various environmental factors . These could include the pH of the environment, the presence of other interacting molecules, and the temperature, among others.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-methylphenyl)sulfanyl]-2-phenyl-1H-imidazole-4-carbaldehyde typically involves multi-step organic reactions. One common method includes the formation of the imidazole ring followed by the introduction of the 4-methylphenylsulfanyl and phenyl groups. The carbaldehyde group is then introduced through formylation reactions. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial for optimizing yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Purification techniques such as recrystallization and chromatography are employed to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
5-[(4-methylphenyl)sulfanyl]-2-phenyl-1H-imidazole-4-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to sulfoxide or sulfone.
Reduction: The carbaldehyde group can be reduced to an alcohol.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid is commonly used for oxidizing the sulfanyl group.
Reduction: Sodium borohydride or lithium aluminum hydride can be used for reducing the carbaldehyde group.
Substitution: Halogenating agents and Lewis acids are often employed in substitution reactions.
Major Products
Oxidation: Sulfoxide and sulfone derivatives.
Reduction: Corresponding alcohols.
Substitution: Halogenated phenyl derivatives.
Scientific Research Applications
5-[(4-methylphenyl)sulfanyl]-2-phenyl-1H-imidazole-4-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its potential as a pharmacophore in drug development.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
- 5-[(4-methylphenyl)sulfinyl]-2-phenyl-1H-imidazole-4-carbaldehyde
- 5-[(4-methylphenyl)sulfonyl]-2-phenyl-1H-imidazole-4-carbaldehyde
Uniqueness
5-[(4-methylphenyl)sulfanyl]-2-phenyl-1H-imidazole-4-carbaldehyde is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. The presence of the sulfanyl group, in particular, allows for versatile redox chemistry that is not as prominent in its sulfinyl and sulfonyl analogs .
Properties
IUPAC Name |
4-(4-methylphenyl)sulfanyl-2-phenyl-1H-imidazole-5-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2OS/c1-12-7-9-14(10-8-12)21-17-15(11-20)18-16(19-17)13-5-3-2-4-6-13/h2-11H,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQTUXSFGNLSJMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=C(NC(=N2)C3=CC=CC=C3)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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